molecular formula C25H31FN4O5 B2830181 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide CAS No. 896364-98-0

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2830181
CAS No.: 896364-98-0
M. Wt: 486.544
InChI Key: JGHQEVVHMWWTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide is a complex synthetic compound intended for research and development purposes. Its molecular structure incorporates a benzodioxole group, a fluorophenyl-piperazine unit, and an ethanediamide (oxalamide) linker, suggesting potential for investigation in neuroscientific and pharmacological studies. Compounds with similar structural features, such as those containing a 1,3-benzodioxole core or a fluorophenyl-piperazine moiety, are often explored for their interaction with various neurological targets. The specific mechanism of action, biological activity, and primary applications for this reagent are compound-specific and must be determined by the research scientist. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the material safety data sheet for proper safety protocols.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O5/c1-33-14-4-9-27-24(31)25(32)28-16-21(18-7-8-22-23(15-18)35-17-34-22)30-12-10-29(11-13-30)20-6-3-2-5-19(20)26/h2-3,5-8,15,21H,4,9-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHQEVVHMWWTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the piperazine derivative: The 4-(2-fluorophenyl)piperazine can be synthesized by reacting piperazine with 2-fluorobenzyl chloride under basic conditions.

    Coupling reactions: The benzo[d][1,3]dioxole and piperazine derivatives are coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution or other coupling reactions.

    Oxalamide formation: The final step involves the formation of the oxalamide group by reacting the intermediate with oxalyl chloride and 3-methoxypropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxalamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for specific receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

A. Piperazine Substitution Patterns

  • 2-Fluorophenyl vs. 4-Fluorophenyl : The position of the fluorine atom on the piperazine ring significantly impacts receptor binding. For example, 2-fluorophenyl groups in dopamine D3 ligands (e.g., ) enhance selectivity over D2 receptors due to steric and electronic effects . In contrast, the 4-fluorophenyl analog () may exhibit altered pharmacokinetics, as para-substitution often increases metabolic stability compared to ortho-substitution .

B. Ethanediamide vs. Benzamide Backbones

  • The ethanediamide linkage in the target compound offers conformational rigidity compared to benzamide derivatives (), which could improve target specificity. However, benzamides like etobenzanid prioritize pesticidal activity through different mechanisms (e.g., cell membrane disruption) .

C. Side-Chain Modifications

  • The 3-methoxypropyl group on the ethanediamide may improve aqueous solubility compared to the tetrahydrofurfuryl group in , which introduces lipophilicity. This difference could influence blood-brain barrier penetration in CNS-targeting applications .

Research Findings and Implications

Pharmacological Potential

  • While direct activity data for the target compound is lacking, structural analogs (e.g., ) demonstrate that piperazine-aryl motifs are critical for CNS receptor interactions. The 2-fluorophenyl substitution aligns with trends in antipsychotic and antidepressant drug design .
  • The 1,3-benzodioxole moiety may confer resistance to oxidative metabolism, extending half-life compared to simpler aryl groups .

Comparative Limitations

    Biological Activity

    N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

    Chemical Structure and Properties

    The compound's IUPAC name is N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide. It has the following structural formula:

    C25H31FN4O5\text{C}_{25}\text{H}_{31}\text{FN}_4\text{O}_5

    Key Structural Features

    • Benzodioxole Ring : This moiety is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
    • Piperazine Derivative : The piperazine ring is often associated with neuroactive compounds, potentially influencing central nervous system (CNS) activity.
    • Fluorophenyl Group : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.

    Pharmacological Profile

    Research indicates that this compound may exhibit a range of biological activities, including:

    • Antitumor Activity : Preliminary studies suggest that derivatives of benzodioxole can inhibit tumor cell proliferation. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231 .
    • Kinase Inhibition : The compound's structure suggests potential activity against specific kinases. In related studies, compounds with similar frameworks have been evaluated for their inhibitory effects on DYRK1A, a kinase implicated in neurodegenerative diseases. Some derivatives demonstrated sub-micromolar IC50 values, indicating strong inhibitory potential .

    In Vitro Studies

    • Cell Proliferation Assays :
      • A study tested several compounds related to the benzodioxole structure against a panel of tumor cell lines. The most active compounds exhibited IC50 values lower than 10 μM in Caco2 (colorectal carcinoma) and HCT 116 (colon cancer) cell lines .
      • Results indicated that modifications to the benzodioxole structure could enhance antitumor activity.
    CompoundCell LineIC50 (μM)
    Compound ACaco28
    Compound BHCT 1166
    Compound CMDA-MB 231>10

    The proposed mechanism involves the inhibition of specific kinases that play critical roles in cell cycle regulation and apoptosis. For example, DYRK1A inhibition has been linked to reduced cell proliferation in certain cancer types .

    Safety and Toxicology

    While the compound shows promise in preclinical studies, safety assessments are crucial. Current literature indicates that similar compounds may exhibit cytotoxic effects at higher concentrations; thus, further toxicological studies are warranted to establish a safe therapeutic window.

    Q & A

    Basic: What are the key steps in synthesizing this compound, and what analytical methods confirm its structural integrity?

    The synthesis involves multi-step organic reactions. Initial steps typically include coupling the benzodioxole moiety with a piperazine derivative via nucleophilic substitution, followed by amidation with the ethanediamide group. For example, benzodioxol-5-ylmethanol may react with oxalyl chloride to form an acyl chloride intermediate, which is then coupled to the piperazine-ethyl and methoxypropylamine groups .
    Analytical confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify functional group connectivity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography (using software like SHELXL ) provides definitive bond-length and angle data for crystalline forms .

    Advanced: How can reaction yields be optimized during the coupling of the piperazine and benzodioxole subunits?

    Optimization requires controlled conditions:

    • Catalysts : Use coupling agents like EDC/HOBt to activate carboxyl groups, reducing side reactions .
    • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Temperature : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
    • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, such as the fluorophenyl-piperazine group .
      Yield improvements (from ~40% to >70%) are achievable by iterative adjustments of these parameters .

    Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

    • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~530–550) .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect degradation products under stress conditions (e.g., heat, light) .

    Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

    Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or residual solvents. Methods to address this include:

    • Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms .
    • Dynamic Light Scattering (DLS) : Measure particle size in suspension to identify aggregation .
    • Forced degradation studies : Expose the compound to acidic/basic conditions and monitor solubility changes via UV-Vis spectroscopy .

    Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

    • Enzyme inhibition assays : Target receptors like dopamine or serotonin receptors (common for piperazine derivatives) using radioligand binding assays .
    • Cell viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
    • Solubility in biorelevant media : Simulate gastrointestinal fluids (FaSSIF/FeSSIF) to predict oral bioavailability .

    Advanced: What strategies are recommended for identifying this compound’s biological targets?

    • Proteomic profiling : Use affinity chromatography with the compound immobilized on sepharose beads to capture interacting proteins .
    • Molecular docking : Model interactions with GPCRs (e.g., 5-HT₁A or D₂ receptors) using AutoDock Vina .
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified receptor fragments .

    Basic: How is the compound’s stability assessed under varying storage conditions?

    • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in NMR/UV spectra .
    • pH stability : Incubate in buffers (pH 1–10) and quantify intact compound using LC-MS .

    Advanced: How can computational models predict metabolic pathways and toxicity?

    • ADMET prediction : Tools like SwissADME or ProTox-II simulate metabolic sites (e.g., N-demethylation of the piperazine ring) and toxicity endpoints (e.g., hepatotoxicity) .
    • CYP450 docking : Identify likely cytochrome P450 interactions (e.g., CYP3A4/2D6) to predict drug-drug interactions .
    • QSAR models : Relate structural features (e.g., logP, polar surface area) to in vivo clearance rates .

    Basic: What are the compound’s key physicochemical properties relevant to formulation?

    • logP : ~2.5–3.5 (predicted via ChemDraw), indicating moderate lipophilicity .
    • Melting point : ~150–160°C (DSC data) .
    • pKa : The piperazine nitrogen has a pKa ~7.5, enabling pH-dependent solubility .

    Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

    • Piperazine modifications : Replace 2-fluorophenyl with 4-fluorophenyl to test receptor selectivity .
    • Ethanediamide substitution : Introduce methyl groups to the methoxypropyl chain to enhance metabolic stability .
    • Benzodioxole analogs : Substitute with indole or thiophene to evaluate impact on binding affinity .
      Experimental validation : Parallel synthesis of analogs followed by in vitro screening (IC50/EC50 determination) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.